L-Tryptophyl-L-valyl-L-tyrosyl-L-isoleucine
Description
Properties
CAS No. |
918661-83-3 |
|---|---|
Molecular Formula |
C31H41N5O6 |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C31H41N5O6/c1-5-18(4)27(31(41)42)36-29(39)25(14-19-10-12-21(37)13-11-19)34-30(40)26(17(2)3)35-28(38)23(32)15-20-16-33-24-9-7-6-8-22(20)24/h6-13,16-18,23,25-27,33,37H,5,14-15,32H2,1-4H3,(H,34,40)(H,35,38)(H,36,39)(H,41,42)/t18-,23-,25-,26-,27-/m0/s1 |
InChI Key |
VBQDISIBPWNRRK-ICMIYAPYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Biological Activity
L-Tryptophyl-L-valyl-L-tyrosyl-L-isoleucine is a pentapeptide composed of five amino acids: tryptophan, valine, tyrosine, and isoleucine. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic processes, neurobiology, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be analyzed through various spectroscopic methods. The presence of hydrophobic amino acids such as isoleucine and valine may influence its interaction with biological membranes and proteins.
1. Metabolic Role
This compound is implicated in several metabolic pathways. Each constituent amino acid plays a role in protein synthesis and cellular signaling:
- Tryptophan : Precursor to serotonin, influencing mood and behavior.
- Valine : A branched-chain amino acid (BCAA) essential for muscle metabolism.
- Tyrosine : Precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine.
- Isoleucine : Another BCAA that plays a role in energy production during physical activity.
The interactions among these amino acids can enhance their collective biological effects, particularly in muscle metabolism and neurotransmitter synthesis.
2. Neurobiological Effects
Research indicates that peptides similar to this compound may have neuroprotective properties. For instance, studies have shown that certain dipeptides can modulate neurotransmitter release and protect against neurodegeneration. The specific roles of tryptophan and tyrosine in neurotransmitter synthesis suggest potential applications in treating mood disorders.
Study on Hot Flushes
A clinical trial investigated the efficacy of L-isoleucine (a component of the pentapeptide) on postmenopausal women experiencing hot flushes. The study found no significant difference between the treatment group receiving L-isoleucine and the placebo group, indicating limited therapeutic benefits for this specific application .
Bacterial Biosynthesis
In microbial systems, branched-chain amino acids like isoleucine and valine are synthesized through complex pathways involving multiple enzymes. Understanding these pathways can provide insights into how this compound might be produced biologically or manipulated for therapeutic purposes .
Data Table: Biological Activities of Amino Acids in the Pentapeptide
| Amino Acid | Biological Role | Potential Applications |
|---|---|---|
| Tryptophan | Precursor to serotonin | Mood regulation |
| Valine | Muscle metabolism | Athletic performance enhancement |
| Tyrosine | Precursor to catecholamines | Cognitive function improvement |
| Isoleucine | Energy production | Support during exercise |
Research Findings
- Enzymatic Activity : Studies on enzymes involved in the biosynthesis of branched-chain amino acids indicate that they may serve as targets for antibiotic development due to their essential roles in microbial growth .
- Transport Mechanisms : The transport of this compound across cellular membranes is facilitated by specific transporters, which could be targets for enhancing bioavailability .
- Clinical Implications : Despite some initial interest in the therapeutic potential of components like L-isoleucine, recent studies suggest that their effectiveness may vary based on individual metabolic responses .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing L-Tryptophyl-L-valyl-L-tyrosyl-L-isoleucine with high purity?
- Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu protection strategies. Critical steps include:
- Coupling efficiency : Use HOBt/DIC activation to minimize racemization, particularly for bulky residues like tryptophan and tyrosine .
- Purification : Reverse-phase HPLC (C18 column) with gradient elution (0.1% TFA in water/acetonitrile) achieves >95% purity. Validate purity via ESI-MS and amino acid analysis .
Q. How can researchers resolve discrepancies in reported bioactivity data for this peptide?
- Answer : Contradictions often arise from:
- Variability in assay conditions : Standardize buffer pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (25°C vs. 37°C).
- Conformation-dependent activity : Use circular dichroism (CD) spectroscopy to confirm secondary structures (e.g., β-sheet vs. random coil) under experimental conditions .
Advanced Research Questions
Q. What computational approaches predict the interaction between this compound and membrane-bound receptors?
- Answer :
- Molecular docking : Use AutoDock Vina with receptor PDB structures (e.g., GPCRs) and optimize scoring functions for aromatic residues (tryptophan/tyrosine) .
- Molecular dynamics (MD) : Simulate lipid bilayer systems (e.g., CHARMM36 force field) to assess peptide insertion depth and hydrogen bonding with valine/isoleucine side chains .
Q. How can the metabolic stability of this peptide be evaluated in vitro?
- Answer :
- Serum stability assay : Incubate peptide in human serum (37°C, 24 hrs), quench with 10% TCA, and quantify intact peptide via LC-MS/MS.
- Protease susceptibility : Test resistance to chymotrypsin (targets tyrosine) and trypsin (targets lysine/arginine) to identify degradation hotspots .
Methodological Considerations
Q. What strategies optimize the solubility of this compound in aqueous buffers?
- Answer :
- Buffer additives : Include 10% DMSO or 0.01% Tween-20 to solubilize hydrophobic residues (valine, isoleucine).
- pH adjustment : Use 50 mM ammonium bicarbonate (pH 8.5) to deprotonate tyrosine’s phenolic group, enhancing hydrophilicity .
Q. How should researchers design controls for in vivo toxicity studies of this peptide?
- Answer :
- Negative control : Scrambled-sequence peptide with identical amino acid composition.
- Positive control : Known cytotoxic peptide (e.g., melittin). Monitor organ-specific toxicity via histopathology and serum ALT/AST levels .
Data Interpretation
Q. How can conflicting results in receptor binding affinity assays be analyzed?
- Answer :
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to calculate IC₅₀ values.
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare replicates across labs .
Experimental Design
Q. What in vitro models best replicate the peptide’s physiological environment for functional studies?
- Answer :
- Cell lines : Use HEK293T cells transfected with target receptors (e.g., µ-opioid receptor) for calcium flux assays.
- 3D tissue models : Collagen-embedded fibroblasts to study extracellular matrix interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
